5-Hydroxylansoprazole
Übersicht
Beschreibung
5-Hydroxylansoprazole (AG1908) is an active metabolite of Lansoprazole . Lansoprazole is a gastric proton-pump inhibitor that effectively treats various peptic diseases . The metabolism of Lansoprazole occurs through CYP2C19, resulting in the formation of 5-Hydroxylansoprazole .
Synthesis Analysis
Lansoprazole is metabolized by CYP2C19 forming 5-Hydroxylansoprazole . A simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection was developed and validated for the determination of lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in human serum .Molecular Structure Analysis
The molecular weight of 5-Hydroxylansoprazole is 385.36 and its chemical formula is C16H14F3N3O3S . It contains total 42 bond(s); 28 non-H bond(s), 17 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 aromatic hydroxyl(s), 1 ether(s) (aromatic), 1 sulfoxide(s), 1 Imidazole(s), and 1 Pyridine(s) .Chemical Reactions Analysis
A simple and sensitive liquid chromatography method with absorbance or mass spectrometry detection was developed and validated for the determination of lansoprazole, lansoprazole sulfone, and 5-hydroxylansoprazole in human serum .Physical And Chemical Properties Analysis
The exact mass of 5-Hydroxylansoprazole is 385.07 and its molecular weight is 385.360 . The elemental analysis shows that it contains C, 49.87; H, 3.66; F, 14.79; N, 10.90; O, 12.46; S, 8.32 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Differences and CYP2C19 Genotypes
5-Hydroxylansoprazole has been studied for its pharmacokinetic differences in relation to CYP2C19 genotypes. A study by Miura et al. (2004) explored the pharmacokinetics of lansoprazole enantiomers and 5-hydroxylansoprazole among different CYP2C19 genotype groups. The study found that the plasma concentrations of (R)-lansoprazole were higher across all genotype groups compared to (S)-lansoprazole. Additionally, the relative area under the plasma concentration ratios of 5-hydroxylansoprazole to lansoprazole for both enantiomers were almost the same across genotypes, indicating the impact of CYP2C19 polymorphisms on the stereoselective disposition of lansoprazole (Miura et al., 2004).
Effects on Pharmacokinetics in Different Populations
Xu et al. (2010) investigated the effects of CYP2C19 activity on the pharmacokinetics of lansoprazole and its active metabolites, including 5-hydroxylansoprazole, in Chinese subjects. The study observed significant differences in maximum plasma concentration (Cmax) and area under the curve (AUC) for lansoprazole and its metabolites among different genotype groups, underscoring the influence of genetic factors on the drug's metabolism (Xu et al., 2010).
Method Development for Studying Metabolites
Uno et al. (2005) developed a high-performance liquid chromatographic method for determining lansoprazole and its major metabolites, including 5-hydroxylansoprazole. This method is suitable for therapeutic drug monitoring and pharmacokinetic studies, providing a tool for measuring CYP2C19 activity (Uno et al., 2005).
Antioxidant and Antiapoptotic Roles
Biswas et al. (2003) explored the antioxidant and antiapoptotic roles of omeprazole and its analog, lansoprazole, in blocking gastric ulcers. The study found that lansoprazole, when incubated in a hydroxyl radical-generating system, scavenges hydroxyl radicals, suggesting a significant role in gastroprotection by acting as a potent antioxidant and antiapoptotic molecule (Biswas et al., 2003).
Pediatric Population and CYP2C19 Activity
Gumus et al. (2012) evaluated lansoprazole as a probe for assessing CYP2C19 activity in children. The study concluded that lansoprazole is a suitable probe drug for phenotyping CYP2C19, particularly in the pediatric population, highlighting the importance of considering CYP2C19 variants in therapy outcomes (Gumus et al., 2012).
Stereoselective Metabolism by Human Liver Microsomes
Katsuki et al. (2001) investigated the stereoselective metabolism of lansoprazole by human liver microsomes, noting different metabolic pathways for its enantiomers. The study found that (–)-lansoprazole was metabolized more preferentially than (+)-lansoprazole, with CYP3A4 and CYP2C19 playing significant roles in this process (Katsuki et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCLTMRSSAXUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxylansoprazole | |
CAS RN |
131926-98-2 | |
Record name | 5-Hydroxylansoprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXYLANSOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.